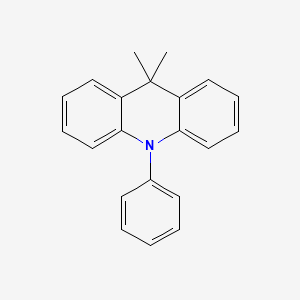

9,9-ジメチル-10-フェニル-9,10-ジヒドロアクリジン

説明

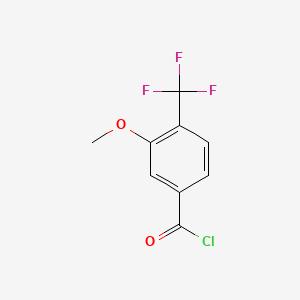

“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a chemical compound with the molecular formula C21H19N and a molecular weight of 285.39 . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of “9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” consists of 21 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . More detailed structural information was not found in the available resources.

Physical and Chemical Properties Analysis

“9,9-Dimethyl-10-phenyl-9,10-dihydroacridine” is a solid at 20°C . The melting point of this compound ranges from 118.0 to 123.0°C .

科学的研究の応用

熱活性化遅延蛍光 (TADF)

9,9-ジメチル-10-フェニル-9,10-ジヒドロアクリジンは、熱活性化遅延蛍光を示す化合物の開発に使用されてきました . この光物理的機構は、効率的な有機発光ダイオード (OLED) の開発に役立ちます . 化合物のトルエン溶液の 534–609 nm の範囲の発光は、それぞれ 93 ns と 143 ns の寿命を持つ熱活性化遅延蛍光です .

高い熱安定性

9,9-ジメチル-10-フェニル-9,10-ジヒドロアクリジンをベースとする化合物は、高い熱安定性を特徴としています . これらの 5% 重量減少温度は 314 °C と 336 °C です . これにより、高い熱安定性を備えた材料を必要とする用途に適しています。

ガラス形成

ピリダジンと 9,9-ジメチル-9,10-ジヒドロアクリジンの誘導体は、ガラス形成が可能です . そのガラス転移温度は 80 °C です . この特性は、特定の種類のディスプレイや光学デバイスの製造など、さまざまな用途で活用できます。

会合誘起発光 (AIE)

9,9-ジメチル-10-フェニル-9,10-ジヒドロアクリジン官能化ホスホインドールオキシドは、会合誘起発光 (AIE) 特性を示すことがわかりました . AIE は、分子が会合すると光の放出が増加する現象であり、バイオイメージング、化学センシング、オプトエレクトロニクスデバイスなど、さまざまな分野で潜在的な用途があります。

新規ルミノジェンの合成

9,9-ジメチル-10-フェニル-9,10-ジヒドロアクリジンは、新規ルミノジェンの合成に使用されてきました . これらのルミノジェンは、9,9-ジメチル-9,10-ジヒドロアクリジンとホスホインドールオキシドで構成され、合成され、体系的に特徴付けられました .

分子内電荷移動状態の研究

9,9-ジメチル-10-フェニル-9,10-ジヒドロアクリジンをベースとする化合物は、正の溶媒変色によって示される分子内電荷移動状態からの発光を示しました . この特性は、さまざまな有機化合物の挙動を理解するために重要な、分子内電荷移動プロセスを研究するために使用できます。

作用機序

Target of Action

The primary target of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is in the field of organic electronics, specifically as a component in thermally activated delayed fluorescence (TADF) devices . It is used as a blue dopant material in TADF-OLED devices .

Mode of Action

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine: interacts with its targets by exhibiting bipolar charge-transporting capability and high photoluminescence quantum yields (PLQYs) . This compound has a rather broad blue emission nature with a full width at half-maximum of approximately 80 nm, and a short-lived excited state (approximately 3.0 µs in solid films) .

Biochemical Pathways

The biochemical pathways affected by 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine are primarily related to the generation of light in TADF-OLED devices . The compound’s high PLQYs contribute to its effectiveness in these devices .

Pharmacokinetics

While specific ADME properties for 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine are not readily available, it’s known that this compound has a molecular weight of 285.382 Da , which may influence its bioavailability in certain applications.

Result of Action

The result of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine ’s action is the production of blue light in TADF-OLED devices . Its high PLQYs and bipolar charge-transporting capability contribute to the high brightness and good electroluminescence efficiencies of these devices .

Action Environment

The action of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can be influenced by environmental factors such as the host material in TADF-OLED devices . For instance, the PLQYs of blue-emitting 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can be increased from 0.80 to 0.90 by changing the host from mCP to bis(2-(diphenylphosphino)phenyl)ether oxide (DPEPO) .

生化学分析

Biochemical Properties

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine plays a significant role in biochemical reactions, particularly as a fluorescent dye and a potential inhibitor of certain enzymes. It interacts with various biomolecules, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can alter the conformation and function of the biomolecules, making 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine a valuable tool in biochemical assays and imaging techniques .

Cellular Effects

The effects of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine exerts its effects through several mechanisms. It can bind to specific sites on proteins and nucleic acids, leading to inhibition or activation of enzymatic activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Furthermore, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can induce conformational changes in biomolecules, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can change over time. The compound is relatively stable at room temperature but may degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect cellular signaling pathways. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to elicit significant biological responses .

Metabolic Pathways

9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its bioavailability and overall biological activity .

Transport and Distribution

Within cells and tissues, 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the nucleus or mitochondria, depending on its chemical properties and the presence of targeting signals. These interactions can influence the compound’s localization and its ability to exert biological effects .

Subcellular Localization

The subcellular localization of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine is critical for its activity and function. The compound can be directed to specific organelles through post-translational modifications or targeting signals. For example, it may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Alternatively, it may accumulate in the nucleus, influencing gene expression and DNA repair processes .

特性

IUPAC Name |

9,9-dimethyl-10-phenylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-21(2)17-12-6-8-14-19(17)22(16-10-4-3-5-11-16)20-15-9-7-13-18(20)21/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUEZIFXPDRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

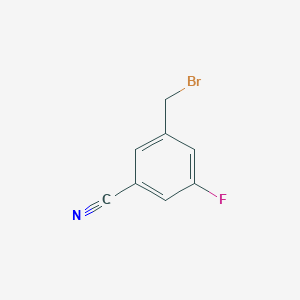

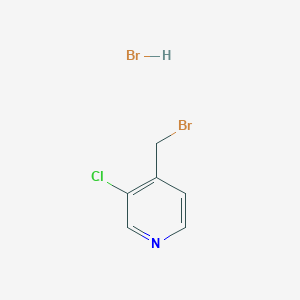

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine considered a promising material for OLEDs?

A: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine exhibits properties that make it suitable as a donor component in thermally activated delayed fluorescence (TADF) emitters, crucial for efficient OLEDs. [, ] Its structure facilitates charge transfer processes, and its high triplet energy levels allow for efficient energy transfer to emissive layers in OLED devices. []

Q2: How does the rigidity of the molecule contribute to its effectiveness in OLEDs?

A: Studies have shown that incorporating 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine into rigid, π-stacked structures enhances its performance in OLEDs. [] This rigid configuration promotes aggregation-induced emission enhancement (AIEE), where the molecule emits light more efficiently in the solid state, improving device efficiency. []

Q3: What role does the 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine moiety play in designing blue TADF emitters?

A: 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine acts as an effective electron donor when paired with suitable acceptor units in TADF emitters. [, , ] By adjusting the acceptor unit and the linker between donor and acceptor, researchers can fine-tune the emission color towards the blue region, which is crucial for achieving high-quality displays. [, ]

Q4: What computational methods are used to study 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine and its derivatives for OLED applications?

A: Researchers utilize Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to understand the electronic and optical properties of 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based molecules. [, ] These simulations help predict crucial parameters like singlet-triplet energy gaps (ΔEST) and radiative decay rates, guiding the design of efficient TADF emitters. [, ]

Q5: Have OLED devices been fabricated using 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based emitters?

A: Yes, researchers have successfully incorporated 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine-based emitters into OLED devices. [, ] Notably, a study utilizing a π-stacked 9,9-Dimethyl-10-phenyl-9,10-dihydroacridine derivative achieved an impressive external quantum efficiency (EQE) of 28.4%, highlighting its potential for high-performance OLED applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)